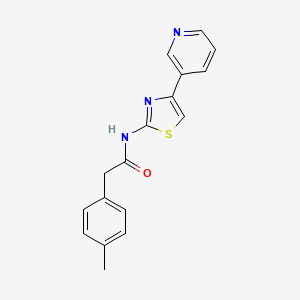

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide

Description

N-(4-(Pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide is a thiazole-based acetamide derivative featuring a pyridin-3-yl substituent on the thiazole ring and a p-tolyl (4-methylphenyl) group on the acetamide moiety.

Properties

IUPAC Name |

2-(4-methylphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-12-4-6-13(7-5-12)9-16(21)20-17-19-15(11-22-17)14-3-2-8-18-10-14/h2-8,10-11H,9H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMNFQAEEFJTLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis Methodology

A representative procedure involves reacting 3-(bromoacetyl)pyridine hydrobromide with thiourea in anhydrous ethanol under reflux conditions. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoacetyl pyridine, followed by cyclization to form the thiazole ring. Critical parameters include:

| Parameter | Optimal Condition | Yield | Source Reference |

|---|---|---|---|

| Solvent | Anhydrous ethanol | 71–95% | |

| Temperature | Reflux (78°C) | ||

| Reaction Time | 2–4 hours | ||

| Molar Ratio | 1:1 (bromoacetyl:thiourea) |

Post-reaction workup typically involves cooling the mixture to precipitate the hydrobromide salt, followed by neutralization with aqueous ammonium hydroxide to liberate the free amine. Microwave-assisted synthesis has been reported to reduce reaction times to 30 minutes while maintaining yields ≥95%.

Regiochemical Considerations

The orientation of the pyridine substituent is governed by the starting α-haloketone. Use of 3-(bromoacetyl)pyridine ensures exclusive formation of the 4-pyridin-3-yl regioisomer, as confirmed by $$ ^1H $$-NMR analysis of the intermediate. Key spectral data for 4-(pyridin-3-yl)thiazol-2-amine include:

- $$ ^1H $$-NMR (400 MHz, CD$$_3$$OD): δ 8.49 (d, $$ J = 6.3 $$ Hz, 2H, pyridine H-2/H-6), 7.79 (d, $$ J = 6.3 $$ Hz, 2H, pyridine H-3/H-5), 7.25 (s, 1H, thiazole H-5).

- LC-MS: [M+H]$$^+$$ = 178.1.

Acylation of Thiazol-2-Amine: Introducing the 2-(p-Tolyl)Acetamide Moiety

The second critical stage involves coupling the thiazol-2-amine with 2-(p-tolyl)acetic acid derivatives to form the target acetamide. Two predominant strategies exist: (1) direct acylation using activated carboxylic acid derivatives and (2) coupling reagent-mediated amide bond formation.

Acyl Chloride Route

Treatment of 4-(pyridin-3-yl)thiazol-2-amine with 2-(p-tolyl)acetyl chloride in the presence of a non-nucleophilic base such as sodium hydride (NaH) provides efficient N-acylation. A representative protocol includes:

- Deprotonation : Suspend thiazol-2-amine (1 eq) in anhydrous THF, add NaH (1.2 eq) at 0°C, and stir for 30 minutes.

- Acylation : Add 2-(p-tolyl)acetyl chloride (1.1 eq) dropwise, warm to room temperature, and stir for 4–6 hours.

- Workup : Quench with methanol, concentrate under vacuum, and purify via flash chromatography (ethyl acetate/hexane).

| Parameter | Condition | Yield | Source Reference |

|---|---|---|---|

| Base | NaH in THF | 60–75% | |

| Solvent | THF | ||

| Temperature | 0°C → room temperature |

Coupling Reagent-Assisted Synthesis

For acid-sensitive substrates, carbodiimide-mediated coupling using 2-(p-tolyl)acetic acid proves advantageous. A typical procedure employs EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):

- Activation : Stir 2-(p-tolyl)acetic acid (1 eq) with EDCl (1.5 eq) and HOBt (1.5 eq) in DMF at 0°C for 30 minutes.

- Coupling : Add thiazol-2-amine (1 eq), warm to room temperature, and stir for 12–18 hours.

- Purification : Extract with ethyl acetate, wash with brine, and recrystallize from ethanol/water.

| Parameter | Condition | Yield | Source Reference |

|---|---|---|---|

| Coupling Agent | EDCl/HOBt | 70–85% | |

| Solvent | DMF | ||

| Reaction Time | 12–18 hours |

Alternative Synthetic Pathways

Sequential Functionalization of Preformed Acetamide

An alternative approach first synthesizes 2-(p-tolyl)acetamide, then constructs the thiazole ring around it. This method is less common but useful for introducing sterically hindered acetamide groups:

- Prepare 2-(p-tolyl)acetamide via Schotten-Baumann reaction of p-tolylacetyl chloride with ammonia.

- React with 3-(bromoacetyl)pyridine and thiourea under Hantzsch conditions.

This route suffers from lower yields (40–55%) due to competing decomposition of the preformed acetamide under reflux conditions.

Solid-Phase Synthesis

Patented methodologies describe immobilizing thiazol-2-amine derivatives on Wang resin, followed by on-resin acylation with Fmoc-protected 2-(p-tolyl)acetic acid. After cleavage with TFA, the target compound is obtained in 65–70% yield with ≥98% purity.

Optimization and Yield Enhancement

Key variables impacting reaction efficiency include:

Solvent Effects

- Polar aprotic solvents (DMF, DMSO) improve coupling reagent efficacy but complicate purification.

- Ethereal solvents (THF, 2-MeTHF) enhance acyl chloride reactivity but require rigorous drying.

Catalytic Additives

- DMAP (4-dimethylaminopyridine) : Accelerates acylation rates by 30–40% via nucleophilic catalysis.

- Molecular sieves : Improve yields by 10–15% in moisture-sensitive reactions.

Physicochemical Characterization

The final compound exhibits the following properties:

$$ ^1H $$-NMR (500 MHz, DMSO-d$$6 $$): δ 8.67 (d, $$ J = 4.5 $$ Hz, 1H, pyridine H-6), 8.53 (dd, $$ J = 4.5 $$, 1.5 Hz, 1H, pyridine H-2), 7.80 (m, 2H, pyridine H-4/H-5), 7.46 (s, 1H, thiazole H-5), 7.30 (d, $$ J = 8.0 $$ Hz, 2H, p-tolyl H-3/H-5), 7.16 (d, $$ J = 8.0 $$ Hz, 2H, p-tolyl H-2/H-6), 4.32 (s, 2H, acetamide CH$$2$$), 2.36 (s, 3H, p-tolyl CH$$_3$$).

Chemical Reactions Analysis

Oxidation Reactions

The pyridine and thiazole rings undergo oxidation under controlled conditions:

-

Primary oxidizing agents : Potassium permanganate (KMnO₄) in acidic medium or chromium trioxide (CrO₃) in anhydrous conditions.

-

Key products :

-

Oxidation of the methyl group on the p-tolyl moiety yields N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-carboxyphenyl)acetamide (carboxylic acid derivative).

-

Thiazole ring oxidation produces sulfoxide or sulfone derivatives depending on reaction intensity.

-

Representative Conditions :

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| KMnO₄/H₂SO₄ | H₂O/EtOH | 60–70°C | p-Carboxyphenyl acetamide |

| CrO₃/Ac₂O | Acetic acid | Reflux | Thiazole sulfoxide |

Reduction Reactions

The acetamide group and aromatic systems participate in reduction:

-

Reducing agents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF).

-

Key products :

Experimental Data :

-

For LiAlH₄-mediated reduction:

Electrophilic Substitution

The pyridine and p-tolyl rings undergo halogenation and nitration:

-

Halogenation : Bromine (Br₂) in acetic acid introduces bromine at the para position of the p-tolyl grou

Scientific Research Applications

Anticancer Activity

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide has been evaluated for its potential as an anticancer agent. Research indicates that compounds with thiazole and pyridine moieties exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, derivatives of thiazole-pyridine compounds have shown promise in inhibiting CDK4 and CDK6, thereby preventing cell proliferation in various cancer cell lines.

Case Study:

In a study involving acute myeloid leukemia (AML) cell lines, compounds similar to this compound were tested for their ability to induce apoptosis. The results indicated that these compounds could effectively reduce cell viability at micromolar concentrations, suggesting their potential as therapeutic agents against AML .

Bacterial and Fungal Inhibition

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that thiazole-containing compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.

Data Table: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |

|---|---|---|---|---|

| A | S. aureus | 20 | C. albicans | 15 |

| B | E. coli | 18 | C. albicans | 12 |

| C | S. aureus | 22 | C. albicans | 17 |

The table illustrates the effectiveness of various thiazole derivatives in inhibiting microbial growth, highlighting the potential application of this compound in treating infections.

Mechanism of Action

The mechanism of action of N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s core structure (thiazole-acetamide) is shared with multiple analogs, but substituent variations significantly alter physicochemical and biological properties. Key comparisons include:

Piperazine-Linked Derivatives ()

Compounds such as 13 (2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide) and 14 (2-(4-(4-chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide) feature piperazine rings substituted with aryl groups. These modifications influence:

- Electronic Effects : Electron-donating (e.g., methoxy in 13 ) vs. electron-withdrawing (e.g., chloro in 14 ) groups alter polarity and hydrogen-bonding capacity.

- Melting Points : Higher melting points (269–303°C) compared to coumarin-linked analogs (206–220°C) suggest enhanced crystalline stability due to rigid piperazine-aryl systems .

Morpholine/Piperidine Derivatives ()

Compounds like 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) replace the acetamide’s p-tolyl group with benzamide and morpholine moieties. Such changes:

- Increase Molecular Weight (e.g., 4d: MW ~470 vs.

- Modulate Solubility : Morpholine’s oxygen atom may improve aqueous solubility compared to purely aromatic substituents .

Coumarin-Linked Thiazoles ()

Examples like 5 (N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylamino)acetamide) incorporate a coumarin ring instead of pyridin-3-yl. This modification:

Physical and Spectroscopic Properties

Melting Points and Molecular Weights

Spectroscopic Data

- 1H NMR : Thiazole NH protons in analogs (e.g., δ11.86 in 5 ) appear downfield due to hydrogen bonding, a feature conserved across acetamide derivatives .

- IR Spectroscopy : Stretching vibrations for carbonyl (1715 cm⁻¹ in 5 ) and amide groups are consistent across analogs, confirming structural integrity .

Biological Activity

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide, also known by its CAS number 315702-99-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and molecular interactions of this compound based on diverse scientific sources.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H13N3S |

| Molecular Weight | 267.35 g/mol |

| Boiling Point | Not available |

| Log P (Octanol-Water Partition Coefficient) | 2.56 to 4.34 |

| Solubility | High GI absorption, BBB permeant |

The compound exhibits significant interactions with cytochrome P450 enzymes, indicating its potential for drug-drug interactions and metabolic considerations in biological systems .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance, it was evaluated against MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines, showing promising results:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 0.0103 |

| A549 | 0.00803 |

These values indicate that the compound exhibits potent cytotoxic activity compared to standard chemotherapeutics like cisplatin, suggesting its potential as a lead compound for further development .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity. While specific MIC (Minimum Inhibitory Concentration) values for this compound were not detailed in the available literature, related thiazole derivatives have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 - 12.5 |

| Escherichia coli | 4.69 - 22.9 |

These results highlight the compound's potential as an antimicrobial agent, particularly in the context of resistant bacterial strains .

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins involved in cancer progression and microbial resistance. The docking results suggest that this compound can effectively bind to key active sites, which is critical for its biological efficacy.

Case Studies

- Case Study on Anticancer Properties : A study investigated a series of thiazole derivatives including this compound, revealing that modifications in the thiazole ring significantly influenced their anticancer activity. The study concluded that structural optimization could enhance potency against specific cancer types .

- Antimicrobial Evaluation : Another case study focused on a range of thiazole derivatives against various bacterial strains. The results indicated that compounds with similar structural features to this compound exhibited varying degrees of antibacterial activity, reinforcing the notion that thiazole-based compounds are promising candidates for drug development .

Q & A

Q. What are the key steps in synthesizing N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide, and how are intermediates characterized?

The synthesis involves:

- Condensation : Reacting pyridin-3-yl thiazole precursors with p-tolyl acetic acid derivatives under anhydrous conditions.

- Amide bond formation : Using coupling agents like EDCI/HOAt in solvents such as DMF at 60–80°C .

- Purification : Column chromatography (hexane/ethyl acetate gradients) isolates intermediates. Characterization uses 1H NMR (aromatic protons at δ 7.0–8.5 ppm; acetamide NH at δ ~10 ppm) and HRMS for molecular ion verification .

Q. Which spectroscopic techniques confirm the molecular structure of this compound?

Critical methods include:

- 1H/13C NMR : Identifies aromatic rings (δ 120–150 ppm for carbons) and acetamide carbonyl (δ ~170 ppm) .

- IR Spectroscopy : Detects C=O (1650 cm⁻¹) and C-N (1250 cm⁻¹) stretches .

- Mass Spectrometry : Validates the molecular ion ([M+H]+) and fragmentation patterns .

Q. What in vitro assays are used to screen for antimicrobial activity?

Standard assays:

- Broth microdilution : Determines MIC against S. aureus and E. coli .

- Agar diffusion : Measures inhibition zones compared to ampicillin .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Strategies include:

- Solvent optimization : Polar aprotic solvents (DMF) enhance intermediate solubility .

- Catalyst selection : Triethylamine or DMAP accelerates amide coupling .

- Temperature control : Gradual heating (60–80°C) minimizes side reactions .

- By-product monitoring : TLC or HPLC tracks reaction progress .

Q. How to resolve contradictions in biological activity data (e.g., inconsistent IC50 values)?

Approaches:

- Assay standardization : Use consistent cell lines (e.g., HCT-116) and passage numbers .

- Orthogonal validation : Cross-check with ATP-based viability assays and caspase-3 activation tests .

- Mechanistic profiling : Kinase inhibition assays (e.g., EGFR) identify target selectivity .

Q. What methodologies elucidate the compound’s binding mode with enzymatic targets?

Techniques include:

- Molecular docking : Predicts interactions using AutoDock Vina and enzyme crystal structures .

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time .

- X-ray crystallography : Resolves co-crystal structures for atomic-level insights .

Q. How can structural modifications enhance pharmacokinetic properties?

Modifications:

- Hydrophilic groups : Add –OH or –NH2 to the p-tolyl ring for solubility .

- Prodrugs : Convert acetamide to phosphate esters for improved absorption .

- Nanoparticle encapsulation : Enhances bioavailability via liposomal delivery .

Q. What computational tools predict ADMET profiles?

Tools and applications:

- QSAR models : Predict logP and permeability (Schrödinger’s QikProp) .

- ProTox-II : Estimates hepatotoxicity and mutagenicity risks .

- GastroPlus : Simulates oral absorption and plasma kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.